Loratadine impurity I

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

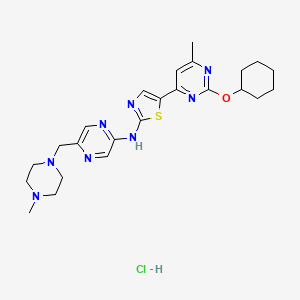

Loratadine impurity I is a synthetic compound that is used in the production of the antihistamine drug loratadine. Loratadine is used to treat allergies and hay fever and is available in both over the counter and prescription forms. Loratadine impurity I is an impurity in the production process of loratadine, and is believed to be responsible for the adverse effects associated with long-term use of loratadine.

Wissenschaftliche Forschungsanwendungen

A highly-sensitive micellar liquid chromatographic method was developed for the simultaneous determination of loratadine and desloratadine, an active metabolite of loratadine and a potential impurity in loratadine bulk powder. This method can be applied to determine both analytes in pharmaceutical preparations, human urine, plasma, and breast milk samples without prior extraction procedures, making it suitable for use in quality control laboratories (Belal et al., 2016).

A study developed and validated an HPLC/DAD assay for the determination of the related impurity ethyl-4-oxopiperidine-1-carboxylate (Impurity H) in loratadine. The method involves precolumn derivatization with 2,4-dinitrophenylhydrazine and can easily be applied, potentially replacing the gas chromatographic method for impurity H in loratadine (Albu et al., 2009).

A HPLC method using a SymmetryShield RP8 column was developed and validated for the measurement of loratadine and related compounds, including impurities, in raw material. This method is suitable for drug development and quality control, particularly for purity studies (Rupérez et al., 2002).

An improved liquid chromatographic method was developed for the determination of Loratadine and its impurities/degradation products in pharmaceutical drug substances. This method is described as simple, selective, and accurate for the quantification of impurities and degradation products of Loratadine in bulk drug samples (Ramulu et al., 2011).

A study focused on the characterization of loratadine's active pharmaceutical ingredients (APIs) and developed an ultra-sensitive LC-MS/MS technique for detecting seven nitrosamine impurities in loratadine drug with potential genotoxicity. This method was validated according to ICH guidelines and can be employed for routine detection of nitrosamines in loratadine APIs and its doses (Reddy et al., 2022).

A capillary electrophoresis method was developed as a complementary tool to HPLC for the identification of loratadine and its impurities, suitable for application to long-term stability and purity studies (Fernández et al., 2003).

Eigenschaften

IUPAC Name |

ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-2-ylidene)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-8,11,14H,2,9-10,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEKZPHQSXPSRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(C=CC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Loratadine impurity I | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1142665.png)

![6-Methoxy-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1142666.png)

![(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B1142678.png)